2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid
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Overview
Description
The compound “2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid” is an organic compound containing a furan ring, an amide group, a methylsulfanyl group, and a carboxylic acid group. Furan is a heterocyclic compound with a 5-membered aromatic ring. The amide group (-CONH2) is a common functional group in organic chemistry, often seen in proteins and other bioactive molecules. The methylsulfanyl group (-SCH3) is a sulfur-containing group, and the carboxylic acid group (-COOH) is a common functional group that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, amide group, methylsulfanyl group, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The furan ring can undergo electrophilic aromatic substitution reactions. The amide group can participate in hydrolysis, amidation, and other reactions. The carboxylic acid group is acidic and can react with bases and other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antiprotozoal Agents
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid and its derivatives have been studied for their potential as antiprotozoal agents. For instance, specific derivatives have shown strong DNA affinities and significant in vitro activity against Trypanosoma b. rhodesiense and P. falciparum, with some exhibiting extremely low IC(50) values. Additionally, these compounds have demonstrated promising in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).
Synthesis of Furan Derivatives
The compound has been involved in the synthesis of various furan derivatives. One study described a sulfone-based strategy for preparing 2,4-disubstituted furans, highlighting the compound's versatility in organic synthesis (Haines et al., 2011). Another research demonstrated its use in the selective conversion of furfural to methylfuran over silica-supported NiFe bimetallic catalysts (Sitthisa et al., 2011).
Synthesis of Substituted Furans, Pyrroles, and Thiophenes
The compound's derivatives have been utilized in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related compounds. This research highlighted a novel approach that involves a domino process for the efficient synthesis of these derivatives (Yin et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-carbonylamino)-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16-6-4-7(10(13)14)11-9(12)8-3-2-5-15-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLDCMMGQUCRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid |
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